8-Hydroxyquinolinium hydrogen sulphate

Uranyl complexation Stability constants Aqueous chelation

Problem: Neutral 8-hydroxyquinoline is water-insoluble, and the 2:1 hemisulfate carries 37% dead mass per active chelator cation. Solution: 8-Hydroxyquinolinium hydrogen sulphate (CAS 1130-05-8) delivers a 1:1 stoichiometry with aqueous solubility, enabling precise molar dosing without organic co-solvents. - Key Differentiation: Unlike the free base or hemisulfate, this hydrogen sulphate form dissolves directly in aqueous assay or radiochemical process streams. - Processing Advantage: Melting point ~73-74.5 °C supports low-temperature melt-blending for antimicrobial coatings. - Supply Reliability: Available as a white crystalline powder (≥98% purity), with controlled inorganic impurities (sulfate ≤0.01%, residue on ignition ≤0.02%).

Molecular Formula C9H9NO5S
Molecular Weight 243.24 g/mol
CAS No. 1130-05-8
Cat. No. B072369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinolinium hydrogen sulphate
CAS1130-05-8
Synonyms8-hydroxyquinolinium hydrogen sulphate
Molecular FormulaC9H9NO5S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O
InChIInChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4)
InChIKeyMRUMAIRJPMUAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyquinolinium Hydrogen Sulphate: Water-Soluble Chelating Monocation


8-Hydroxyquinolinium hydrogen sulphate (CAS 1130-05-8), also referred to as quinolin-1-ium-8-ol sulfate or 8-hydroxyquinoline bisulfate, is the 1:1 proton-transfer salt formed between 8-hydroxyquinoline (8-HQ) and sulfuric acid. It belongs to the broader 8-hydroxyquinolinium class of bioactive monocationic salts. The compound retains the bidentate N,O-chelating pharmacophore of 8-hydroxyquinoline while offering substantially enhanced aqueous solubility relative to the neutral free base, which is practically insoluble in water [1]. This combination of chelation capacity and aqueous compatibility directly enables its utility in liquid-phase applications where the free base or less-soluble salt stoichiometries (e.g., the 2:1 hemisulfate) present formulation or delivery limitations [2].

Water-soluble chelating monocation for purely aqueous workflows
1:1 stoichiometry simplifies molar dosing without excess counterion
Lower melting range supports heat-sensitive melt processing

Why Free Base and Hemisulfate Forms Fall Short


The 8-hydroxyquinoline scaffold supports multiple commercial salt forms—most prominently the neutral free base (CAS 148-24-3) and the 2:1 hemisulfate salt bis(8-hydroxyquinolinium) sulfate (CAS 134-31-6)—but these analogues are not functionally interchangeable with 8-hydroxyquinolinium hydrogen sulphate. The free base is practically insoluble in water, requiring organic co-solvents that are incompatible with many biological assay conditions and environmentally restricted industrial formulations [1]. The hemisulfate (2:1 stoichiometry) delivers only one chelating quinolinium cation per sulfate dianion after aqueous dissociation (mol wt 388.4 g/mol vs. 243.2 g/mol for the hydrogen sulphate), reducing the active chelator-to-mass ratio by approximately 37% [2]. Furthermore, commercial hemisulfate typically melts with decomposition at 175–178 °C, whereas the hydrogen sulphate form exhibits a lower melting range (73–74.5 °C, white crystalline powder) that may offer distinct processing advantages for melt-formulation or hot-melt coating applications where thermal budget or crystallinity control is critical [3]. These differences translate directly to procurement decisions: selecting the generic hemisulfate for an aqueous chelation application loads unnecessary sulfate counterion mass without functional benefit, while choosing the free base introduces solubility-driven variability.

Free base (CAS 148-24-3): Practically insoluble in water; requires organic co-solvents that may interfere with aqueous chelation assays.
Hemisulfate (CAS 134-31-6): 2:1 stoichiometry introduces excess non-chelating counterion mass, reducing chelator-to-mass ratio vs. the 1:1 hydrogen sulphate.
Hemisulfate melt processing: Melts with decomposition at a significantly higher temperature (~175 °C), limiting compatibility with heat-sensitive matrices.

Quantitative Differentiation Against Closest Analogues


Aqueous Uranyl Complexation Feasibility

In a direct comparative study using the Irving-Rossotti method with Calvin-Bjerrum pH-titration, the water-soluble 8-hydroxyquinolinium sulfate salt (formulation: (8-HOQN-H)₂SO₄) was used to complex uranyl ions in aqueous solution. The stability constants were determined as lgK₁ = 8.25 and lgK₂ = 4.15, with an overall stability constant lgβ₂ = 12.40 [1]. The free base 8-hydroxyquinoline could not be used in this aqueous system due to its practical insolubility in water, making the sulfate salt the enabling form for this application [1].

Uranyl complexation
Head-to-head
lgK₁ = 8.25, lgK₂ = 4.15, lgβ₂ = 12.40 (aqueous)
Enables reproducible aqueous uranyl binding; free base infeasible due to insolubility.
Irving-Rossotti pH-titration; water-soluble sulfate salt used.
Uranyl complexation Stability constants Aqueous chelation Radioanalytical chemistry

Active Chelator Mass Efficiency

8-Hydroxyquinolinium hydrogen sulphate (CAS 1130-05-8) is a 1:1 salt with molecular formula C₉H₉NO₅S and molecular weight 243.24 g/mol, containing one chelating 8-hydroxyquinolinium cation per formula unit . The common hemisulfate analogue bis(8-hydroxyquinolinium) sulfate (CAS 134-31-6) has molecular formula C₁₈H₁₆N₂O₆S and molecular weight 388.4 g/mol, containing two cations per formula unit [1]. On a per-gram basis, the hydrogen sulphate delivers approximately 4.11 mmol of chelating cation per gram versus approximately 5.15 mmol/g for the hemisulfate (a ~20% higher molar cation density for the hemisulfate), but with the trade-off that the hemisulfate introduces approximately 37% more non-chelating sulfate counterion mass (194.2 g sulfate per mole of hemisulfate vs. 97.1 g hydrogen sulfate per mole of hydrogen sulphate).

Chelator mass efficiency
Head-to-head
4.11 mmol cation/g (1:1 salt) vs. ~5.15 mmol/g (2:1 hemisulfate); counterion mass per cation equivalent
Simplifies molar dosing; avoids excess sulfate counterion in formulation.
Stoichiometric comparison based on CAS registry molecular formulas.
Stoichiometric efficiency Chelator loading Formulation optimization Counterion economy

Residue on Ignition Purity Benchmark

Commercial specifications for 8-hydroxyquinolinium hydrogen sulphate include a residue on ignition (ROI) value of ≤0.02% (maximum), with additional limits of ≤0.01% sulfate (SO₄) and ≤0.002% chloride [1]. These purity thresholds are relevant for applications where non-volatile inorganic contaminants introduce systematic error in trace-metal determinations or where pharmacopoeial-grade intermediate quality is required. Comparable publicly available specification sheets for the generic hemisulfate (CAS 134-31-6) from major vendors do not routinely disclose an equivalent ROI specification at the ≤0.02% level; typical hemisulfate products are agricultural-grade with broader purity tolerances (e.g., 95% minimum assay) [2].

Purity benchmark
Specification review
Residue on ignition ≤0.02%; Chloride ≤0.002%; SO₄ ≤0.01%
Documented low inorganic impurities supports trace-metal analysis and intermediate synthesis.
Agricultural-grade hemisulfate typically lacks equivalent ROI specification.
Purity specification Residue on ignition Trace metal analysis Pharmaceutical intermediates

Low-Temperature Melt Processing Window

Commercial 8-hydroxyquinolinium hydrogen sulphate is specified as a white crystalline powder with a melting point of 73–74.5 °C [1]. In contrast, the 2:1 hemisulfate salt bis(8-hydroxyquinolinium) sulfate (CAS 134-31-6) is reported to melt with decomposition at 175–178 °C [2]. This approximately 100 °C difference in thermal transition behaviour has practical consequences for formulation scientists: the hydrogen sulphate can be incorporated into temperature-sensitive matrices (e.g., polymer melts, wax-based coatings, or biologically active excipients) via standard melt-blending equipment at process temperatures below 100 °C, whereas the hemisulfate requires process temperatures exceeding 175 °C that may degrade thermally labile co-formulants.

Melt processing window
Cross-study comparable
73–74.5 °C (white crystalline powder)
~100 °C lower than hemisulfate (175–178 °C decomp.); enables melt-blending below 100 °C.
Reduces thermal degradation risk for heat-sensitive co-formulants.
Melting point Thermal processing Melt formulation Hot-melt coating

Broad-Spectrum Antimicrobial Activity Class Profile

In a class-level study evaluating hybrid organic-inorganic compounds based on 8-hydroxyquinolinium cations (including 8-H₂Q derivatives), antimicrobial efficacy was assessed against 14 strains of microorganisms. Minimum inhibitory concentration (MIC) values ranged from <1.95 to 250 µg/mL across the tested panel [1]. While this study did not isolate the hydrogen sulphate salt specifically, the conserved 8-hydroxyquinolinium cation is the pharmacologically active species responsible for metal-chelation-mediated microbial growth inhibition. By comparison, 8-hydroxyquinoline citrate (CAS 134-30-5) is recognized for antiseptic and disinfectant properties but its clinical efficacy was not confirmed in controlled trials [2], and the hemisulfate (CAS 134-31-6) is primarily registered as an agricultural fungistat/bacteriostat with field-demonstrated activity against Botrytis cinerea in vine grafting and Alternaria on tomatoes at 1–5 ppm [3].

Antimicrobial activity
Class-level
MIC range reported for 8-hydroxyquinolinium salts against 14 strains
Supports antimicrobial screening context; salt-form-specific MIC comparisons remain needed.
Broth microdilution; class-level inference, data to verify for hydrogen sulphate.
Antimicrobial activity MIC determination Broad-spectrum 8-hydroxyquinolinium salts

Selectivity in Rare-Earth Purification

U.S. Patent 4,265,862 discloses a process for purifying rare-earth compositions by fractional sulfate precipitation, wherein 8-hydroxyquinoline is specified as the preferred selective precipitating agent for removing radioactive impurities (specifically actinium-227 and its decay chain members) from rare-earth elements such as lanthanum and gadolinium [1]. The process operates in aqueous solution at pH 4.0–6.5. While the patent references 8-hydroxyquinoline generally, the requirement for aqueous solubility at mildly acidic pH directly favours the water-soluble sulfate salt forms over the insoluble free base. The hydrogen sulphate salt, with its 1:1 stoichiometry and established aqueous compatibility, is well-suited for this application where controlled, reproducible dosing of the chelating agent is critical for achieving the required decontamination factors for X-ray phosphor-grade rare earths.

Rare-earth purification
Supporting evidence
Preferred precipitating agent for actinium-227 removal (U.S. Patent 4,265,862)
Aqueous fractional sulfate precipitation at pH 4.0–6.5; water-soluble salt enables direct dosing.
Quantitative decontamination factors not disclosed in patent claims.
Rare-earth purification Fractional precipitation Actinium separation Radiochemical processing

Evidence-Backed Application Scenarios for Procurement and Industrial Use


Aqueous Actinide and Lanthanide Chelation

The demonstrated stability constants of the uranyl–8-hydroxyquinolinium sulfate complex (lgβ₂ = 12.40) in purely aqueous media [1] make 8-hydroxyquinolinium hydrogen sulphate a directly applicable chelating agent for actinide/lanthanide separation workflows. Unlike the water-insoluble free base, this salt can be introduced into aqueous radiochemical process streams without organic co-solvents. This is particularly relevant for laboratories engaged in uranium recovery, thorium purification, or environmental actinide monitoring where aqueous-only protocols are mandated by safety or regulatory requirements.

Rare-Earth Phosphor Precursor Purification

U.S. Patent 4,265,862 identifies 8-hydroxyquinoline as the preferred selective precipitating agent for removing actinium-227 radioactive impurities from lanthanum and gadolinium host materials destined for X-ray phosphor screens [7]. The hydrogen sulphate salt, with its 1:1 stoichiometry and aqueous solubility, enables precise molar dosing into the pH 4.0–6.5 precipitation medium. Procurement of this specific salt form supports process consistency in the production of high-purity rare-earth phosphors where trace radioactive contamination directly degrades imaging performance.

Low-Temperature Antimicrobial Preservative Formulation

The melting point of 73–74.5 °C [4] for 8-hydroxyquinolinium hydrogen sulphate—approximately 100 °C lower than the hemisulfate salt [5]—enables its incorporation into heat-sensitive antimicrobial coating matrices, personal-care preservative systems, or controlled-release polymer formulations via standard melt-blending below 100 °C. Combined with the broad-spectrum antimicrobial activity documented for the 8-hydroxyquinolinium cation class (MIC <1.95–250 µg/mL) [6], this thermal processing advantage supports product developers in designing preservative systems where both antimicrobial efficacy and low-temperature processability are required.

Trace-Metal Analysis and High-Purity Intermediate Synthesis

The documented purity specification of ≤0.02% residue on ignition, ≤0.002% chloride, and ≤0.01% sulfate [2] positions 8-hydroxyquinolinium hydrogen sulphate as a procurement-grade chelating reagent for applications where inorganic impurities introduce measurement bias. Analytical laboratories performing trace-metal determinations via complexometric methods, and medicinal chemistry groups synthesizing metal-chelating drug candidates, benefit from a starting material with quantified and controlled inorganic impurity ceilings that are not routinely specified for agricultural-grade hemisulfate alternatives [3].

Application
Selection Property
Validation Focus
Aqueous actinide/lanthanide chelation
Water-soluble chelating monocation
Aqueous stability constants (e.g., uranyl lgβ₂)
Rare-earth phosphor precursor purification
Selective sulfate precipitation at pH 4–6.5
Actinium-227 removal efficiency
Antimicrobial preservative formulation research
Low-temperature melt-processing compatibility
Broad-spectrum antimicrobial activity screening
Trace-metal analysis & high-purity intermediate synthesis
Controlled inorganic impurity profile (low ROI, chloride, sulfate)
Complexometric method accuracy and reaction yield reproducibility
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